molecular formula C8H8F3N3O2 B13978463 Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate

Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B13978463
M. Wt: 235.16 g/mol
InChI Key: RRKJFUSUDZZRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C8H8F3N3O2. This compound is part of the pyrazine family, known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
  • Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate
  • 5-[(3-methoxyphenyl)sulfanyl]pyrazine-2-carboxamide

Comparison: Ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and enhanced biological activity, making it a preferred choice in various research and industrial applications .

Properties

Molecular Formula

C8H8F3N3O2

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C8H8F3N3O2/c1-2-16-7(15)5-6(12)13-3-4(14-5)8(9,10)11/h3H,2H2,1H3,(H2,12,13)

InChI Key

RRKJFUSUDZZRGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1N)C(F)(F)F

Origin of Product

United States

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